molecular formula C10H10BrClO2 B8135859 Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate

Cat. No.: B8135859
M. Wt: 277.54 g/mol
InChI Key: BVGLGRSNXOOBSX-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(4-bromo-2-chloro-5-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, such as phenyl ethers or amines.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols

Scientific Research Applications

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLGRSNXOOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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